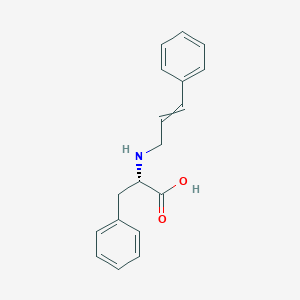
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is a compound that features a phenylprop-2-en-1-yl group attached to the amino acid L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine typically involves the reaction of cinnamyl alcohol with L-phenylalanine under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, cinnamyl alcohol (100 mg, 0.75 mmol) can be reacted with N-methylaniline (53 mg, 0.50 mmol) in the presence of a palladium catalyst ([Pd(allyl)Cl]2, 4.5 mg, 0.0125 mmol) and a base such as potassium carbonate (207 mg, 1.5 mmol) in a degassed TPGS-M-PEG-750 solution. The reaction is typically carried out under an inert atmosphere (argon) and stirred vigorously for 20 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process often involves techniques such as flash chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anticonvulsant activity by interacting with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
N-(trans)-3-Phenylprop-2-en-1-yl derivatives: These compounds share a similar structural motif and have been studied for their anticonvulsant properties.
Cinnamyl derivatives: Compounds with a cinnamyl group exhibit similar reactivity and applications in organic synthesis.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is unique due to its combination of a phenylprop-2-en-1-yl group with L-phenylalanine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
67354-62-5 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(3-phenylprop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12,17,19H,13-14H2,(H,20,21)/t17-/m0/s1 |
InChI Key |
KCBJUNHHELVBHP-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



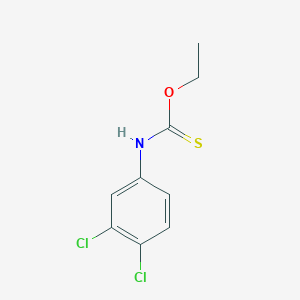


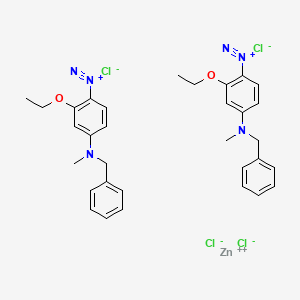


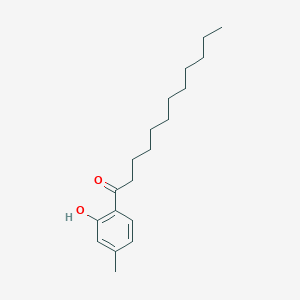
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

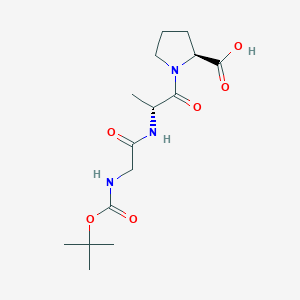
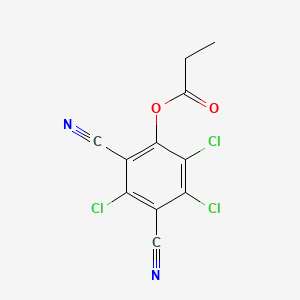
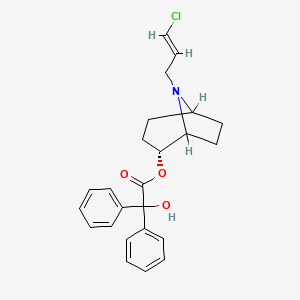
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
